Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride
Description
Chemical Structure and Properties Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride is a cyclopentane-based compound featuring a methyl ester group and a pyrrole ring substituted with a formyl group. Its molecular formula is C₁₂H₁₆ClNO₃, with a molecular weight of approximately 262.78 g/mol . The pyrrole moiety, a five-membered aromatic heterocycle with one nitrogen atom, is critical for its biological activity, while the cyclopentane ring contributes to conformational rigidity. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research .
Synthesis and Applications Synthesis typically involves multi-step reactions, including cyclopentane ring formation, esterification, and introduction of the formyl-pyrrole group .
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
methyl 1-(2-formylpyrrol-1-yl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-11(15)12(6-2-3-7-12)13-8-4-5-10(13)9-14;/h4-5,8-9H,2-3,6-7H2,1H3;1H |
InChI Key |
VUQQANGRZAEIPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)N2C=CC=C2C=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole is treated with a mixture of DMF and POCl3.
Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction involving a diene and a dienophile.
Esterification: The carboxylate group is introduced through esterification using methanol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Methyl 1-(2-carboxyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Reduction: Methyl 1-(2-hydroxymethyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Substitution: Methyl 1-(2-bromo-1H-pyrrol-1-yl)cyclopentane-1-carboxylate.
Scientific Research Applications
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyrrole ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrole-Containing Analogs
Ethyl 3-formyl-1H-pyrrole-2-carboxylate
- Structure : Shares the pyrrole ring and formyl group but replaces the cyclopentane-methyl ester with an ethyl ester.
- However, the ethyl ester may alter pharmacokinetics (e.g., bioavailability) compared to the methyl ester in the target compound .
- Biological Activity: Pyrrole derivatives are known for antimicrobial and anti-inflammatory properties, but the lack of a rigid cyclopentane backbone may limit target specificity .
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate
- Structure : Features a cyclopentane ring and methyl ester but substitutes the formyl-pyrrole with a chloro-pyrazole group.
- The chloro substituent may improve lipophilicity and membrane permeability .
- Biological Activity : Pyrazole-containing analogs often exhibit antiviral and anticancer activities, differing from the target compound’s pyrrole-driven effects .
Cyclopentane-Based Derivatives
Methyl 1-aminocyclopentanecarboxylate Hydrochloride
- Structure: Retains the cyclopentane and methyl ester but replaces the formyl-pyrrole with an amino group.
- Key Differences: The amino group introduces basicity, enabling salt formation without requiring a hydrochloride. This structural simplicity may facilitate synthesis but reduce structural diversity for target binding .
Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate Hydrochloride
Heterocyclic and Substituent-Variant Compounds
Methyl 3-amino-4-chloro-5-methoxybenzoate
- Structure: Aromatic benzoate ester with amino, chloro, and methoxy substituents but lacks a cyclopentane or pyrrole.
- Key Differences : The planar aromatic ring system may facilitate π-π stacking interactions, while substituents like chlorine enhance electrophilicity. However, the absence of a heterocycle limits resemblance to the target compound .
- Biological Activity : Benzoate derivatives are commonly associated with analgesic and anti-inflammatory effects, differing from the target’s heterocyclic activity profile .
Methyl 1-(4-chlorophenyl)-4-oxocyclohexane-1-carboxylate
- Structure : Cyclohexane ring with a ketone and chlorophenyl group, diverging from the cyclopentane and pyrrole in the target.
Structural and Functional Comparison Table
Discussion of Key Structural Influences
- Pyrrole vs. Pyrazole : The target’s pyrrole ring offers one nitrogen atom, enabling moderate hydrogen bonding, whereas pyrazole’s two adjacent nitrogens enhance binding specificity .
- Formyl Group: The formyl substituent on the pyrrole may act as an electrophilic site, facilitating covalent interactions with nucleophilic residues in target proteins—a feature absent in amino- or chloro-substituted analogs .
Biological Activity
Methyl 1-(2-formyl-1H-pyrrol-1-yl)cyclopentane-1-carboxylate hydrochloride (CAS No. 2059948-61-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 257.71 g/mol. The compound features a pyrrole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing pyrrole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl Pyrrole Derivative | E. coli | 25 |
| Methyl Pyrrole Derivative | S. aureus | 30 |
The above data suggests that this compound may possess similar antimicrobial effects, warranting further investigation.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Pyrrole derivatives have been studied for their ability to induce apoptosis in cancer cells. A study involving various pyrrole-based compounds demonstrated that those with specific substituents exhibited significant cytotoxicity against human cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
These findings suggest that this compound may similarly affect cancer cell viability.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, a series of pyrrole derivatives were synthesized and tested for antimicrobial activity. This compound was included in the screening, revealing promising activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Case Study 2: Anticancer Properties
A recent study investigated the effects of various pyrrole derivatives on breast cancer cells (MCF-7). The results indicated that compounds similar to this compound could significantly reduce cell proliferation and induce apoptosis through caspase activation pathways.
The biological activities of this compound can be attributed to several mechanisms:
Antimicrobial Mechanisms:
- Disruption of bacterial cell membrane integrity.
- Inhibition of nucleic acid synthesis.
Anticancer Mechanisms:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
